molecular formula C22H45NO2S B116115 Msdh-C CAS No. 144474-37-3

Msdh-C

Cat. No.: B116115
CAS No.: 144474-37-3
M. Wt: 387.7 g/mol
InChI Key: FWXRYYWKKSLFEH-LEWJYISDSA-N
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Description

O-methyl-serine dodecylamine hydrochloride, commonly referred to as Msdh-C, is a lysosomotropic detergent known for its unique chemical properties. It selectively accumulates in lysosomes and forms vesicles at physiological pH, which disassemble into small aggregates below pH 6.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl-serine dodecylamine hydrochloride involves the reaction of O-methyl-serine with dodecylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to facilitate the reaction and obtain a high yield of the compound .

Industrial Production Methods

Industrial production of O-methyl-serine dodecylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

O-methyl-serine dodecylamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of new compounds with modified functional groups .

Scientific Research Applications

O-methyl-serine dodecylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-methyl-serine dodecylamine hydrochloride involves its selective accumulation in lysosomes. At physiological pH, the compound forms vesicles that are taken up by endocytosis. As the pH of the endosomal compartment drops, the vesicles disassemble, leading to a high concentration of the compound in small aggregates inside the lysosomes. This process results in the permeabilization of the lysosomal membrane and the release of lysosomal contents into the cytosol, which can trigger various cellular responses .

Comparison with Similar Compounds

O-methyl-serine dodecylamine hydrochloride is unique compared to other lysosomotropic detergents due to its specific chemical properties and mechanism of action. Similar compounds include:

These compounds share some similarities in their lysosomotropic behavior but differ in their chemical structures and specific applications.

Biological Activity

Msdh-C, a compound identified by its CAS number 144474-37-3, is recognized for its significant biological activity, particularly as a potent inhibitor of glycosphingolipid biosynthesis. This article explores the compound's mechanisms of action, its effects on cellular processes, and relevant case studies that highlight its applications and implications in biological research.

  • Molecular Weight : 387.7 g/mol
  • Molecular Formula : C22H45NO2S

This compound functions primarily by disrupting cellular lipid metabolism, particularly affecting the biosynthesis pathways of glycosphingolipids. This disruption can lead to various cellular outcomes, including apoptosis and lysosomal membrane permeabilization (LMP).

Key Findings from Research Studies

  • Cell Viability and Membrane Integrity :
    • Studies indicate that this compound causes a concentration-dependent loss of viability in human fibroblasts, with significant effects observed at concentrations above 10 µM. Notably, concentrations exceeding 30 µM resulted in substantial plasma membrane damage .
    • The compound was shown to induce apoptosis through caspase-3 activation, further confirming its role in promoting cell death pathways .
  • Lysosomal Damage :
    • This compound has been linked to lysosomal destabilization. For instance, treatments with 15 µM of the compound led to the translocation of galectin-1 to lysosomes and the release of cathepsin B into the cytosol, indicating lysosomal membrane rupture .
    • The loss of the proton gradient in lysosomes was evidenced by a reduction in Lysotracker-positive lysosomes shortly after exposure to this compound .
  • Endocytosis Mechanism :
    • The uptake of this compound appears to occur via endocytosis, with studies showing an increase in small vacuoles near the plasma membrane shortly after treatment. This suggests that this compound is internalized through vesicle formation .

Case Study 1: Impact on Cellular Models

A recent study focused on the impact of this compound on human fibroblasts demonstrated that treatment with varying concentrations resulted in observable changes in cell viability and membrane integrity. The study utilized:

  • LDH Activity Assay : To measure plasma membrane damage.
  • MTT Assay : To assess cell viability.

Results indicated that at concentrations ≤20 µM, cell viability remained intact; however, at concentrations ≥30 µM, significant membrane damage occurred (Table 1) .

Concentration (µM)Cell Viability (%)Membrane Integrity (LDH Release)
0100Low
1090Minimal
2085Low
3050High
4020Very High

Case Study 2: Lysosomal Dysfunction

In another investigation involving this compound, researchers noted that treatment led to a rapid increase in cytosolic activity of lysosomal hydrolases, indicating lysosomal membrane permeabilization. The study monitored:

  • Cathepsin B Release : Detected via immunocytochemistry.
  • NAG Activity : As a marker for lysosomal integrity.

The findings illustrated that cathepsin B was detectable in cytosolic fractions within minutes post-treatment (Table 2) .

Time Post-Treatment (min)Cathepsin B Release (Relative Units)NAG Activity (Units)
00Baseline
5LowIncreased
15ModerateSignificantly Increased
30HighPeak Activity

Properties

IUPAC Name

N-[(2R,3R)-3-hydroxy-1-methylsulfanylnonan-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO2S/c1-4-6-8-10-11-12-13-14-16-18-22(25)23-20(19-26-3)21(24)17-15-9-7-5-2/h20-21,24H,4-19H2,1-3H3,(H,23,25)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXRYYWKKSLFEH-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CSC)C(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CSC)[C@@H](CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433983
Record name MSDH-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144474-37-3
Record name MSDH-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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